molecular formula C9H9NO3 B6615077 3,6-dimethyl-2-nitrobenzaldehyde CAS No. 355133-81-2

3,6-dimethyl-2-nitrobenzaldehyde

Cat. No.: B6615077
CAS No.: 355133-81-2
M. Wt: 179.17 g/mol
InChI Key: HEEBDZVYNZQZLI-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the ortho position (C-2) and methyl groups at the meta (C-3) and para (C-6) positions relative to the aldehyde functional group. The nitro group is a strong electron-withdrawing moiety, which polarizes the aromatic ring and enhances the electrophilicity of the aldehyde, making it reactive toward nucleophilic additions or condensations.

Properties

IUPAC Name

3,6-dimethyl-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEBDZVYNZQZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2-nitrobenzaldehyde can be synthesized through the nitration of 3,6-dimethylbenzaldehyde. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 3,6-Dimethyl-2-aminobenzaldehyde.

    Oxidation: 3,6-Dimethyl-2-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dimethyl-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biochemical pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-nitrobenzaldehyde depends on the specific reaction it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen gas is adsorbed onto the catalyst surface and transferred to the nitro group.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid through a series of electron transfer steps facilitated by the oxidizing agent.

    Substitution: The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ortho-Nitro vs. Para-Nitro Substitution :
    Compared to para-nitrobenzaldehyde derivatives (e.g., 4-nitrobenzaldehyde), the ortho -positioned nitro group in 3,6-dimethyl-2-nitrobenzaldehyde induces greater ring polarization due to proximity to the aldehyde. This enhances the aldehyde’s electrophilicity but may also introduce steric hindrance, limiting access to the carbonyl group.

    • Example: 5-Nitrovanillin (CAS 6635-20-7, ) features a nitro group at C-5 (meta to the aldehyde), resulting in reduced electronic activation of the aldehyde compared to the ortho-nitro configuration.
  • Methyl Substituent Effects :
    The 3,6-dimethyl arrangement provides steric shielding while minimally donating electrons via hyperconjugation. This contrasts with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where a single meta-methyl group on the benzene ring facilitates coordination to metal catalysts via an N,O-bidentate directing group.

Physical Properties

  • Melting Points and Stability :
    Compounds with hydrogen-bonding capabilities (e.g., hydroxyl or amide groups) exhibit higher melting points. For instance, the benzodithiazine derivative in melts at 318–319°C due to intermolecular hydrogen bonds and SO₂ group interactions. In contrast, this compound, lacking such groups, likely has a lower melting point (<200°C, estimated).

  • Solubility :
    The nitro and aldehyde groups render the compound polar but less soluble in aqueous media compared to hydroxylated analogs like 5-nitrovanillin.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Key Substituents Melting Point (°C) Notable Reactivity/Applications
This compound 2-NO₂, 3-CH₃, 6-CH₃ Not reported High aldehyde electrophilicity
5-Nitrovanillin (CAS 6635-20-7) 3-OCH₃, 4-OH, 5-NO₂ Not reported Nitro-meta to aldehyde; natural analog
6-Chloro-7-methyl-3-[...] () Multiple substituents, SO₂ 318–319 (dec.) Thermal stability; sulfur reactivity
N-(2-Hydroxy-...benzamide () 3-CH₃, amide, hydroxyl Not reported Metal-catalyzed C–H functionalization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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